Dihydralazine

説明

Dihydralazine is a prescription drug with antihypertensive properties. It belongs to the hydrazinophthalazine chemical class and functions by combating the effects of adrenaline, expanding blood vessels, and enabling smoother blood flow by decreasing pressure . It is generally administered orally in the form of tablets.

準備方法

合成経路と反応条件: ジヒドララジンは、フタロニトリルとヒドラジン水和物の反応によって合成することができます。 この反応は通常、溶媒と強塩基の存在下で混合物を加熱および還流させることを伴います 。

工業生産方法: 工業環境では、ジヒドララジン硫酸塩は、クロニジン塩酸塩、ジヒドララジン硫酸塩、およびヒドロクロロチアジドを組み合わせることで調製されることがよくあります。 この組み合わせは、血圧の低下を促進するだけでなく、体液貯留などの副作用を軽減します 。

反応の種類:

酸化: ジヒドララジンは、特に高温、湿度、UV/Vis光にさらされると、酸化反応を起こします.

還元: また、還元反応にも参加できますが、これはあまり一般的ではありません。

一般的な試薬と条件:

還元: 通常、水素化ホウ素ナトリウムなどの還元剤を伴います。

生成される主要な生成物:

酸化: (フェニルメチル)ヒドラジンや1,2,4-ベンゾチアジアジン-7-スルホンアミド1,1-ジオキサイドなどの分解生成物.

置換: さまざまな置換ヒドラジン誘導体。

4. 科学研究への応用

ジヒドララジンは、主に高血圧の治療に使用されます。 これは、妊娠中の重症高血圧症例に特に有効です 。 さらに、治療効果を高め、副作用を軽減するために、他の薬物と組み合わせて使用されます 。 研究では、ジヒドララジンの腎機能やホルモンへの影響について研究されています 。

科学的研究の応用

Dihydralazine is primarily used in the treatment of hypertension. It is particularly effective in cases of severe hypertension during pregnancy . Additionally, it is used in combination with other drugs to enhance therapeutic effects and reduce adverse reactions . In research, this compound is studied for its effects on kidney function and hormones .

作用機序

ジヒドララジンは、アドレナリンの影響に対抗し、血管を拡張することで作用し、血圧を低下させます 。 血管平滑筋細胞内のカルシウムの移動を妨げ、収縮状態の開始または維持を阻止します 。 この血管拡張効果は、筋小胞体からのカルシウム放出の阻害とミオシンのリン酸化の阻害を通じて達成されます 。

類似化合物:

ヒドララジン: ジヒドララジンとヒドララジンの両方は、ヒドラジノフタラジン類に属し、降圧効果が似ています.

クロニジン: 血圧の低下を強化するために、ジヒドララジンと組み合わせて使用されることが多いです.

ヒドロクロロチアジド: 体液貯留を軽減し、治療効果を高めるために、ジヒドララジンと組み合わせて使用されます.

ユニークさ: ジヒドララジンは、副作用を軽減するために他の薬物と組み合わせて使用しながら、効果的に血圧を低下させる能力においてユニークです。 血管平滑筋細胞に対する特定の作用と妊娠中の重症高血圧症の治療における有効性により、重要な治療薬となっています 。

類似化合物との比較

Hydralazine: Both dihydralazine and hydralazine belong to the hydrazinophthalazine class and have similar antihypertensive effects.

Clonidine: Often used in combination with this compound for enhanced blood pressure reduction.

Hydrochlorothiazide: Combined with this compound to mitigate fluid retention and enhance therapeutic effects.

Uniqueness: this compound is unique in its ability to effectively reduce blood pressure while being combined with other drugs to mitigate adverse reactions. Its specific action on vascular smooth muscle cells and its effectiveness in treating severe hypertension during pregnancy make it a valuable therapeutic agent .

生物活性

Dihydralazine, a derivative of hydralazine, is primarily recognized for its role as a vasodilator in the treatment of hypertension. However, recent studies have elucidated its diverse biological activities beyond blood pressure regulation, including antioxidant effects, anti-angiogenic properties, and potential therapeutic applications in various diseases. This article explores the biological activity of this compound, supported by case studies and research findings.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Vasodilation : this compound induces vasodilation primarily through the relaxation of vascular smooth muscle. This effect is mediated by the inhibition of calcium influx and the activation of potassium channels, leading to decreased vascular resistance and improved blood flow.

- Antioxidant Properties : Recent research indicates that this compound possesses significant antioxidant capabilities. It has been shown to scavenge reactive oxygen species (ROS) and reduce oxidative stress, which is critical in preventing cellular damage associated with various cardiovascular diseases .

- Anti-Angiogenesis : this compound has demonstrated potential as an anti-angiogenic agent. Studies indicate that it can inhibit angiogenesis by interfering with signaling pathways involving vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which are crucial for new blood vessel formation .

1. Antioxidative Effects

A study published in Antioxidants examined this compound's role in reducing oxidative stress in models of cardiovascular disease. It was found that this compound treatment significantly lowered levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

2. Anti-Angiogenic Activity

In vitro and in vivo studies have demonstrated that this compound can inhibit endothelial cell proliferation and migration, which are essential processes in angiogenesis. In a study involving hepatocellular carcinoma (HCC) models, this compound was shown to reduce tumor growth and microvessel density by down-regulating VEGF and bFGF levels .

| Study Type | Findings |

|---|---|

| In Vitro | Inhibition of HUVEC proliferation and migration; reduced tube formation |

| In Vivo | Decreased tumor growth in HCC models; lower microvessel density |

3. Clinical Applications

This compound has been explored for its potential benefits in various clinical scenarios:

- Hypertension : Traditionally used for managing hypertension, this compound remains relevant due to its efficacy in lowering blood pressure through vasodilation.

- Cardiovascular Protection : Emerging evidence suggests that this compound may protect against myocardial infarction by improving ischemic conditions through enhanced neovascularization .

Summary of Biological Activities

This compound's biological activities can be summarized as follows:

- Vasodilatory Effects : Effective in lowering blood pressure.

- Antioxidant Activity : Reduces oxidative stress and protects against cellular damage.

- Anti-Angiogenic Properties : Inhibits endothelial cell functions critical for angiogenesis.

- Potential Therapeutic Uses : Explored for applications in cardiovascular diseases, renal protection, and cancer therapy.

特性

IUPAC Name |

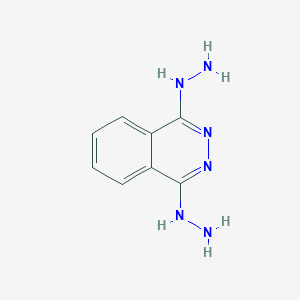

(4-hydrazinylphthalazin-1-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7/h1-4H,9-10H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKLRVZQQYVIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NN)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022935 | |

| Record name | Dihydralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-23-1 | |

| Record name | Dihydralazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydralazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydralazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12945 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIHYDRALAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydralazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCU411F5L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。